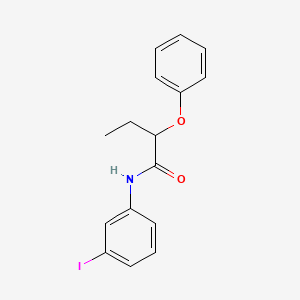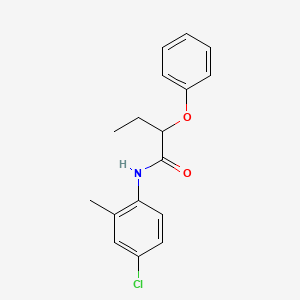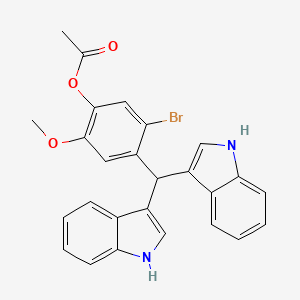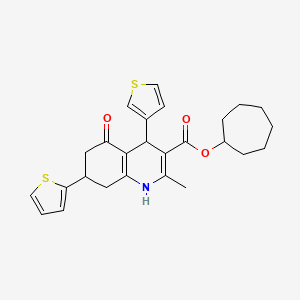
N-(3-iodophenyl)-2-phenoxybutanamide
Vue d'ensemble
Description
N-(3-iodophenyl)-2-phenoxybutanamide: is an organic compound that features an iodophenyl group and a phenoxybutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2-phenoxybutanamide typically involves the coupling of 3-iodoaniline with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodophenyl group in N-(3-iodophenyl)-2-phenoxybutanamide can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as thiolates or amines.
Oxidation Reactions: The phenoxybutanamide moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the amide functional group, leading to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products where the iodine atom is replaced by other functional groups.
Oxidation Reactions: Oxidized derivatives of the phenoxybutanamide moiety.
Reduction Reactions: Amines derived from the reduction of the amide group.
Applications De Recherche Scientifique
Chemistry: N-(3-iodophenyl)-2-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties to suit specific industrial applications.
Mécanisme D'action
The mechanism of action of N-(3-iodophenyl)-2-phenoxybutanamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity to certain targets, while the phenoxybutanamide moiety can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- N-(3-iodophenyl)-2-phenoxyacetamide
- N-(3-iodophenyl)-2-phenoxypropionamide
- N-(3-iodophenyl)-2-phenoxyvaleramide
Comparison: N-(3-iodophenyl)-2-phenoxybutanamide is unique due to the presence of the butanamide moiety, which can influence its chemical reactivity and biological activity compared to its analogs with different chain lengths. The specific arrangement of functional groups in this compound can result in distinct properties that make it suitable for particular applications in research and industry.
Propriétés
IUPAC Name |
N-(3-iodophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHDQKXUZNRARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)I)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Nitrophenyl)propanoylamino]benzamide](/img/structure/B4075670.png)
![Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane](/img/structure/B4075674.png)
![2-[[2-[4-(4-chlorophenyl)piperazin-1-yl]acetyl]amino]-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4075678.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide](/img/structure/B4075699.png)

![1-[3-(3-Bromophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4075706.png)
![4-(benzyloxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4075712.png)
![N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4075720.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitrophenyl)propan-1-one](/img/structure/B4075724.png)



![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide](/img/structure/B4075776.png)
![N-cyclohexyl-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075779.png)
